2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide (CAS 1455708-17-4) is a synthetic small molecule belonging to the 2-aminopyridine-3-carboxamide class, characterized by a pyridine ring with a 2-amino group, a 3-carboxamide linkage, and a 4-ethoxyphenyl substituent on the amide nitrogen. Its molecular formula is C14H15N3O2 with a molecular weight of 257.29 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area (TPSA) of 77.2 Ų.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 1455708-17-4
Cat. No. B6497337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide
CAS1455708-17-4
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N
InChIInChI=1S/C14H15N3O2/c1-2-19-11-7-5-10(6-8-11)17-14(18)12-4-3-9-16-13(12)15/h3-9H,2H2,1H3,(H2,15,16)(H,17,18)
InChIKeyAEGPEUUEUUKEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide Procurement Guide: Core Compound Data & Sourcing Profile


2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide (CAS 1455708-17-4) is a synthetic small molecule belonging to the 2-aminopyridine-3-carboxamide class, characterized by a pyridine ring with a 2-amino group, a 3-carboxamide linkage, and a 4-ethoxyphenyl substituent on the amide nitrogen [1]. Its molecular formula is C14H15N3O2 with a molecular weight of 257.29 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area (TPSA) of 77.2 Ų [1]. The compound is cataloged under PubChem CID 62059847 and the synonym AKOS011337334, indicating its availability as a screening compound or building block from commercial suppliers [1].

Why 2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide Cannot Be Replaced by Common Analogs Without Verification


Within the 2-aminopyridine-3-carboxamide family, seemingly minor substituent changes on the N-aryl ring can profoundly alter physicochemical properties, target binding, and in vitro ADME profiles. For example, the difference between a 4-ethoxy and a 4-methoxy group introduces a measurable shift in lipophilicity and TPSA, which can affect membrane permeability and off-target promiscuity [1]. Even when no head-to-head biological data is available, computational property divergence serves as a quantifiable warning: generic substitution risks introducing uncharacterized changes in solubility, metabolic stability, or target engagement. For procurement decisions, assuming functional interchangeability among in-class compounds without experimental confirmation is scientifically unsound and can compromise reproducibility of screening campaigns or lead optimization efforts.

2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. 4-Methoxy Analog: XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA of 2.2 [1]. The closest 4-methoxy analog (N-(4-methoxyphenyl)-2-aminopyridine-3-carboxamide) has a computed XLogP3-AA of 1.8 [2]. This difference of +0.4 log units indicates the target is more lipophilic, which may influence membrane permeability and non-specific protein binding.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Polar Surface Area Variation vs. 4-Methyl Analog: Implications for Oral Bioavailability

The target compound's topological polar surface area (TPSA) is 77.2 Ų [1]. The corresponding 4-methyl analog (N-(4-methylphenyl)-2-aminopyridine-3-carboxamide) has a predicted TPSA of 68.0 Ų due to the absence of the oxygen atom . This 9.2 Ų difference in TPSA can affect passive membrane permeability and oral absorption potential, as TPSA values > 60-70 Ų are associated with reduced blood-brain barrier penetration.

Drug Design Physicochemical Properties Oral Bioavailability

Rotatable Bond Count Distinction: Impact on Conformational Entropy and Crystallizability

The target compound possesses 4 rotatable bonds due to the ethoxy group and the amide linkage [1]. In contrast, the 4-hydroxy analog has only 3 rotatable bonds [2]. The additional rotatable bond in the target introduces greater conformational flexibility, which can increase the entropic penalty upon target binding but may also enhance solubility through disordered crystal packing.

Structural Biology Crystallography Biophysical Assays

Hydrogen Bond Donor/Acceptor Profile vs. Closest N-Unsubstituted Analog

The target presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The N-unsubstituted 2-aminopyridine-3-carboxamide core has 2 HBD and 3 HBA [2]. The addition of an HBA from the ethoxy oxygen increases the total HBA count, potentially enabling additional hydrogen-bonding interactions with target proteins or influencing aqueous solubility and formulation behavior.

Molecular Recognition Pharmacophore Modeling Target Engagement

Recommended Procurement and Application Scenarios for 2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide Based on Quantified Differentiation


Lead Optimization Campaigns Requiring a Lipophilic Fragment with Balanced TPSA

When a medicinal chemistry program requires a scaffold with moderate lipophilicity (XLogP3-AA = 2.2) and a TPSA of 77.2 Ų to maintain oral bioavailability potential while targeting peripheral enzymes, 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide offers a quantifiably distinct profile from both more polar (4-hydroxy) and more lipophilic (4-methyl) analogs [1]. This balance positions it as a candidate fragment for optimizing lead series where central nervous system (CNS) penetration is undesirable.

Biophysical Fragment Screening for Targets with Hydrogen-Bond-Rich Binding Sites

With 4 hydrogen bond acceptors and 2 donors, the compound provides an enhanced HBA profile over the unsubstituted core scaffold (3 HBA) [1]. This makes it suitable for fragment-based screening against targets that require multiple hydrogen-bonding contacts for initial hit identification, such as kinases, proteases, or bromodomains with solvent-exposed recognition elements.

Crystallographic Studies Where Moderate Flexibility is Tolerated for Improved Solubility

The presence of 4 rotatable bonds confers greater conformational flexibility than the 4-hydroxy analog (3 rotatable bonds) [1]. This may be advantageous in co-crystallization trials where compound solubility is a limiting factor, as flexible molecules often form less stable crystal lattices and remain in solution longer, improving the odds of successful soaking experiments.

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